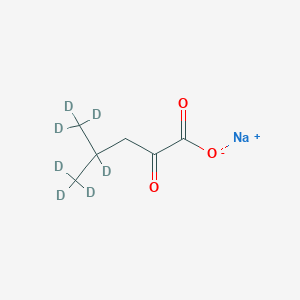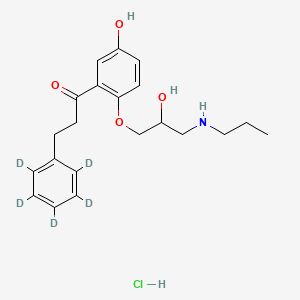
5-Hydroxy Propafenone Hydrochloride-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Propafenone Hydrochloride-d5 is a deuterium-labeled derivative of 5-Hydroxy Propafenone. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C21H23D5ClNO4, and it has a molecular weight of 398.94 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone Hydrochloride-d5 involves the incorporation of deuterium atoms into the 5-Hydroxy Propafenone molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound .
化学反应分析
Types of Reactions
5-Hydroxy Propafenone Hydrochloride-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
科学研究应用
5-Hydroxy Propafenone Hydrochloride-d5 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of propafenone and its metabolites
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of propafenone, providing insights into its biological effects
Medicine: Research involving this compound helps in understanding the drug’s mechanism of action and its potential therapeutic applications
Industry: The compound is used in the development and testing of new pharmaceuticals, ensuring the accuracy and reliability of analytical methods
作用机制
The mechanism of action of 5-Hydroxy Propafenone Hydrochloride-d5 is similar to that of propafenone. It acts as a Class 1C antiarrhythmic agent, blocking the fast inward sodium current in cardiac tissues. This action stabilizes myocardial membranes and reduces the upstroke velocity of the monophasic action potential. The compound also exhibits weak beta-blocking activity and a minor calcium-channel-blocking effect .
相似化合物的比较
Similar Compounds
Propafenone: The parent compound, used as an antiarrhythmic agent.
N-Despropylpropafenone: A metabolite of propafenone with antiarrhythmic activity.
5-Hydroxy Propafenone: The non-deuterated analog of 5-Hydroxy Propafenone Hydrochloride-d5
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research .
属性
分子式 |
C21H28ClNO4 |
|---|---|
分子量 |
398.9 g/mol |
IUPAC 名称 |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |
InChI 键 |
FAYLNKVZLXBDBE-BQAHAFBHSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl |
规范 SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


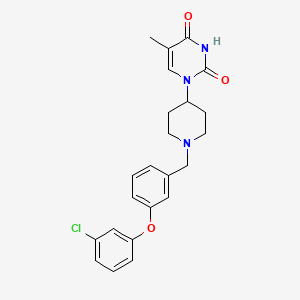
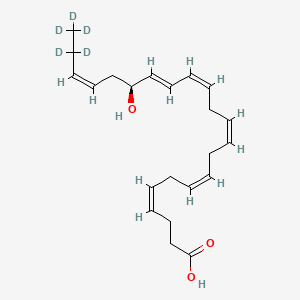
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
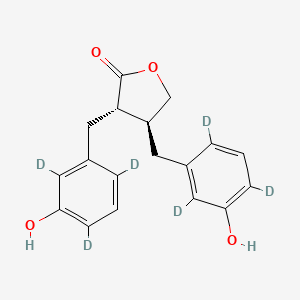
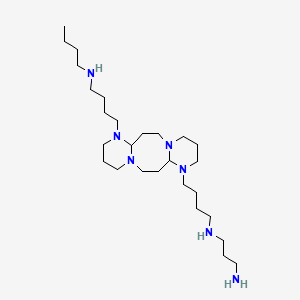
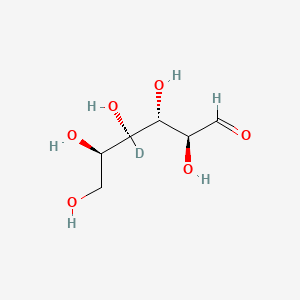
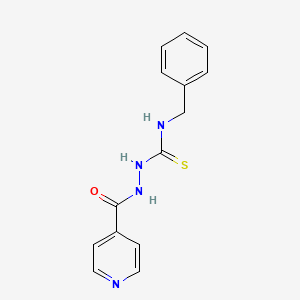
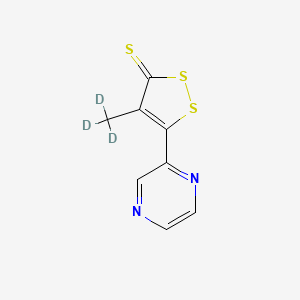
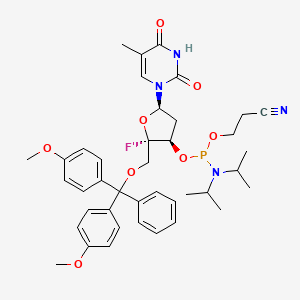


![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)

